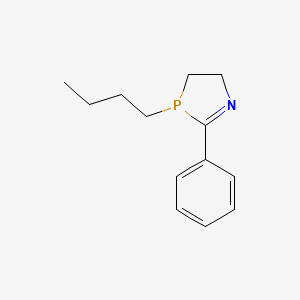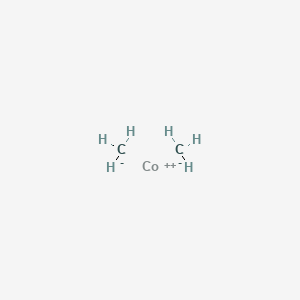![molecular formula C17H16O2S B14323784 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole CAS No. 112157-81-0](/img/structure/B14323784.png)
5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring fused with a phenylsulfanyl group
Vorbereitungsmethoden
The synthesis of 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the reaction of a benzodioxole derivative with a phenylsulfanyl-substituted butenyl group under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the phenylsulfanyl group, leading to the formation of various substituted products.
Wissenschaftliche Forschungsanwendungen
5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, potentially modulating their activity. The benzodioxole ring may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole include:
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl methanol: This compound shares the phenylsulfanyl group but differs in its core structure.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Heterocyclic compounds: These compounds, like benzodioxole derivatives, are widely used in medicinal chemistry and have various biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112157-81-0 |
|---|---|
Molekularformel |
C17H16O2S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
5-(2-phenylsulfanylbut-3-enyl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H16O2S/c1-2-14(20-15-6-4-3-5-7-15)10-13-8-9-16-17(11-13)19-12-18-16/h2-9,11,14H,1,10,12H2 |
InChI-Schlüssel |
SUVSBJMJVFPOSG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CC1=CC2=C(C=C1)OCO2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Phenylsulfanyl)cyclopentyl]acetamide](/img/structure/B14323703.png)
![4-(But-3-en-1-yl)-1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B14323704.png)

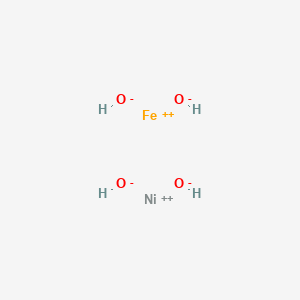

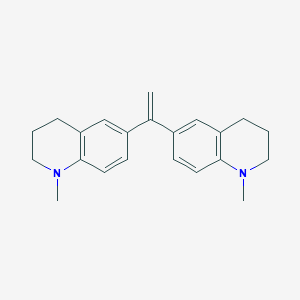
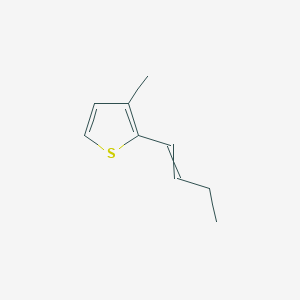
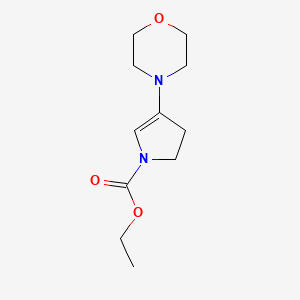
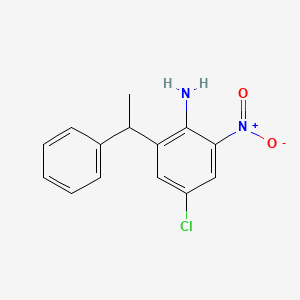
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)


